N-[4-(hydroxymethyl)phenyl]-2-phenylacetamide
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Overview
Description
N-[4-(hydroxymethyl)phenyl]-2-phenylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(hydroxymethyl)phenyl]-2-phenylacetamide typically involves the reaction of 4-(hydroxymethyl)aniline with phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-[4-(carboxymethyl)phenyl]-2-phenylacetamide
Reduction: N-[4-(aminomethyl)phenyl]-2-phenylacetamide
Substitution: Halogenated derivatives of the phenyl ring
Scientific Research Applications
N-[4-(hydroxymethyl)phenyl]-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(hydroxymethyl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their function. The phenylacetamide moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-[4-(hydroxymethyl)phenyl]acetamide
- N-[4-(hydroxymethyl)phenyl]-2-methylacetamide
- N-[4-(hydroxymethyl)phenyl]-2-phenylpropionamide
Comparison: N-[4-(hydroxymethyl)phenyl]-2-phenylacetamide is unique due to the presence of both a hydroxymethyl group and a phenylacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit enhanced stability, reactivity, or biological activity, depending on the specific context.
Properties
CAS No. |
607383-59-5 |
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Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
N-[4-(hydroxymethyl)phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C15H15NO2/c17-11-13-6-8-14(9-7-13)16-15(18)10-12-4-2-1-3-5-12/h1-9,17H,10-11H2,(H,16,18) |
InChI Key |
ZZGQHDKSXPRTFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CO |
Purity |
95 |
Origin of Product |
United States |
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